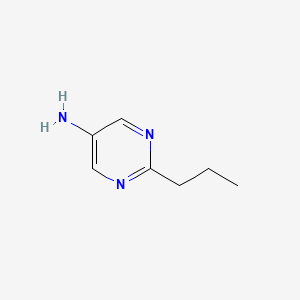

2-Propylpyrimidin-5-amine

Beschreibung

Contextual Significance of Pyrimidine (B1678525) Derivatives in Organic and Medicinal Chemistry Research

Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that are fundamental to numerous biological processes and have found extensive use in medicinal chemistry. gsconlinepress.comnih.govnih.gov The pyrimidine ring is a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. gsconlinepress.com This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of new therapeutic agents.

The versatility of the pyrimidine scaffold allows for a wide array of chemical modifications, leading to compounds with diverse pharmacological activities. nih.govnih.gov Researchers have successfully developed pyrimidine-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. gsconlinepress.comnih.govresearchgate.net The ability to introduce various functional groups at different positions on the pyrimidine ring enables the fine-tuning of a molecule's biological activity and physical properties. nih.gov This structural flexibility is a key reason why pyrimidine derivatives continue to be a major focus in the quest for novel and more effective medicines. gsconlinepress.com

Historical Perspective of 2-Propylpyrimidin-5-amine and Related Structural Motifs in Scientific Literature

The systematic study of pyrimidines dates back to 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgtezu.ernet.in The parent compound, pyrimidine, was first synthesized in 1900. wikipedia.orgtezu.ernet.in The initial isolation of a pyrimidine derivative, alloxan, occurred even earlier in 1818. gsconlinepress.comtezu.ernet.in

While the broader history of pyrimidine chemistry is well-documented, the specific history of this compound is more recent and tied to the expansion of chemical libraries and the search for novel bioactive compounds. The synthesis and investigation of specifically substituted pyrimidines like this compound are often driven by the need for new building blocks in drug discovery programs. For instance, the synthesis of various 5-substituted 2-aminopyrimidines has been undertaken to explore their potential biological activities. nih.gov The development of synthetic methods for such compounds is an active area of research. google.com

Scope and Research Objectives for this compound Investigations

Current research on this compound and related structures is primarily focused on its potential as a scaffold or intermediate in the synthesis of more complex molecules with desired biological activities. The core objectives of these investigations often include:

Exploring Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives is a key objective. This includes the investigation of starting materials, reaction conditions, and purification techniques. google.com

Investigating Structure-Activity Relationships (SAR): A primary goal is to understand how modifications to the structure of this compound influence its biological activity. This involves synthesizing a series of related compounds and evaluating their effects in various biological assays.

Identifying Potential Therapeutic Applications: Researchers are actively exploring the potential of this compound derivatives in various therapeutic areas, including as kinase inhibitors for cancer therapy, and as agents targeting other biological pathways. The presence of the amino group and the propyl group on the pyrimidine ring provides opportunities for diverse chemical interactions. ontosight.aicymitquimica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMBKNVKVKTIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propylpyrimidin 5 Amine and Its Analogues

Direct Synthesis Routes to 2-Propylpyrimidin-5-amine

Direct synthesis methods aim to construct the this compound skeleton in a limited number of steps, often by forming the pyrimidine (B1678525) ring with the required substituents already in place or in a latent form.

Multi-component Reaction Strategies in Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are advantageous for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. organic-chemistry.orgnih.gov

Several named MCRs are fundamental to heterocyclic synthesis, including the Biginelli, Hantzsch, and Strecker reactions. organic-chemistry.org For pyrimidine synthesis, the Biginelli reaction is a classic example, though it typically produces dihydropyrimidines. The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR for synthesizing fused imidazo[1,2-a]pyridines, demonstrating the utility of MCRs in creating complex heterocyclic systems. beilstein-journals.org

While a specific one-pot MCR for this compound is not prominently documented, the principles of MCRs can be applied. A hypothetical approach could involve the condensation of a three-carbon component bearing a latent or protected amino group at the central carbon, an aldehyde, and butyramidine. The challenge lies in designing the components to ensure the desired regiochemistry and functional group compatibility. rug.nl Post-condensation modifications of MCR products are often employed to achieve the final target structure, combining the efficiency of MCRs with subsequent strategic transformations. beilstein-journals.org

Condensation Reactions for Pyrimidine Ring Formation

The most traditional and widely used method for constructing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and an amidine. researchgate.net To synthesize a 2-propylpyrimidine (B1626694), butyramidine is the required N-C-N component.

The general route involves reacting butyramidine, often generated in situ from its hydrochloride salt with a base like sodium ethoxide or sodium methylate, with a suitable three-carbon electrophile. google.comnih.gov For example, the synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, an analogue, is achieved by reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com This highlights that dicarbonyl surrogates, such as activated acrylonitriles, are effective substrates.

Another common strategy involves the condensation of guanidine (B92328) (for a 2-amino group) or its derivatives with substituted malonic esters to form 2-aminopyrimidine-4,6-diols. nih.gov To obtain a 5-propyl substituted analogue, propylmalonic acid diester would be condensed with guanidine. nih.gov The resulting diol can then be further functionalized. Microwave-assisted synthesis has been shown to accelerate these condensation reactions, reducing reaction times from hours to minutes and often improving yields. rsc.orgnih.gov

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| N-C-N Component | Three-Carbon Component | Product | Reference |

|---|---|---|---|

| Butyramidine hydrochloride | α-Methoxymethyl-β-methoxyacrylonitrile | 2-n-Propyl-4-amino-5-methoxymethyl-pyrimidine | google.com |

| Guanidine | Diethyl propylmalonate | 2-Amino-5-propylpyrimidine-4,6-diol | nih.gov |

| Guanidine hydrochloride | Ethyl 2-propylacetoacetate | 2-Amino-6-methyl-4-hydroxy-5-propylpyrimidine | |

| Guanidine hydrochloride | β-ketoesters/β-aldehydoesters | Substituted 2-aminopyrimidin-4(3H)-ones | rsc.org |

Palladium-Catalyzed Amination Approaches to Pyrimidine Scaffolds

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination allows for the coupling of amines with aryl or heteroaryl halides and triflates. thieme-connect.com

This method can be applied to pyrimidine scaffolds, typically by reacting a halogenated or activated pyrimidine with a desired amine in the presence of a palladium catalyst and a suitable ligand. internationaljournalcorner.com Research has shown efficient palladium-catalyzed amination of chloropyrimidines and methylthiopyrimidines. thieme-connect.cominternationaljournalcorner.com Key parameters for a successful reaction include the choice of catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), base (e.g., Cs₂CO₃, K₃PO₄), and solvent. thieme-connect.cominternationaljournalcorner.com

A significant challenge in the functionalization of pyrimidines is regioselectivity. For 2,4-dichloropyrimidines, the C4 position is inherently more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. thieme-connect.com However, palladium catalysis can overcome this inherent reactivity. By installing a bulky directing group, such as a trimethylsilyl (B98337) (TMS) group at the C5 position, the steric environment is altered, blocking oxidative addition at the adjacent C4 position and favoring it at the C2 position. This strategy, combined with a bulky di-tert-butylbiarylphosphine ligand, enables selective C2 amination. thieme-connect.com This principle could be adapted to achieve selective C5 amination on a pre-functionalized 2-propylpyrimidine scaffold.

Table 2: Conditions for Palladium-Catalyzed Amination of Pyrimidines

| Pyrimidine Substrate | Amine | Catalyst / Ligand | Conditions | Result | Reference |

|---|---|---|---|---|---|

| 3-Methylthio-1,2,4-triazine | 4-Methoxyaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃, CuMeSal, MW, 2h | 91% yield | thieme-connect.com |

| 4,6-Dichloropyrimidine derivative | Various amines | Pd₂(dba)₃ / BINAP | Cs₂CO₃, 1,4-dioxane, MW, 150°C | High yields | internationaljournalcorner.com |

| 2,4-Dichloro-5-(trimethylsilyl)pyrimidine | Aryl/heteroaryl amines | t-BuBrettPhos-Pd G3 | Cs₂CO₃, 2-MeTHF, 60-100°C | Selective 2-amination | thieme-connect.com |

Other Emerging Synthetic Pathways

Beyond classical condensations and cross-coupling, several other strategies are emerging for the synthesis of complex pyrimidines. One such method involves the metallation and subsequent alkylation of a protected 2-amino-6-methyl-4(3H)-pyrimidinone. nih.gov This allows for the introduction of substituents at the C6-methyl group. While this example modifies the C6 position, similar organometallic approaches could potentially be developed to functionalize other positions of the pyrimidine ring.

More advanced strategies include intramolecular cyclizations. For instance, a palladium-catalyzed asymmetric intramolecular allylic C-H amination has been developed to prepare chiral hydropyrimidinones, which are precursors to hydropyrimidines. nih.gov Another innovative approach uses an N-heterocyclic carbene (NHC)-catalyzed aza-Claisen rearrangement to construct dihydropyrido[2,3-d]pyrimidine scaffolds, demonstrating the power of organocatalysis in building complex heterocyclic systems. acs.org These methods, while not directly yielding this compound, represent the forefront of heterocyclic synthesis and could potentially be adapted for the target molecule.

Precursor-Based Synthesis of this compound

This approach involves the synthesis of a pyrimidine ring that already contains the 2-propyl group but has a different substituent, typically a halogen, at the 5-position. This substituent then serves as a handle for the subsequent introduction of the 5-amino group.

Utility of Halogenated Pyrimidine Intermediates

Halogenated pyrimidines are exceptionally useful and versatile intermediates in the synthesis of substituted pyrimidines. nih.gov A halogen atom, most commonly chlorine or bromine, at the C5 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as a coupling partner in metal-catalyzed reactions like the Buchwald-Hartwig amination.

The synthesis of these halogenated precursors can be achieved in several ways. One method is the direct halogenation of a pyrimidine ring. For example, 2-amino-6-propylpyrimidin-4(3H)-one can be treated with bromine in acetic acid to yield 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one in excellent yield. nih.gov This places a bromine atom at the desired C5 position, ready for conversion to an amino group.

Another powerful method involves the chlorination of pyrimidinols (hydroxypyrimidines) using reagents like phosphorus oxychloride (POCl₃). nih.gov For instance, 2-amino-5-propylpyrimidine-4,6-diol, synthesized via condensation, can be converted to 2-amino-4,6-dichloro-5-propylpyrimidine. nih.gov The resulting dichlorinated compound is highly activated towards nucleophilic substitution, and the chlorine atoms can be selectively replaced to build more complex structures. A patent describes the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) from a 2-thiopropyl barbituric acid derivative, which undergoes nitration and then chlorination, followed by reduction of the nitro group to the amine. google.com This demonstrates a multi-step sequence where the C5-amino group is installed from a nitro precursor on a fully chlorinated pyrimidine ring.

Table 3: Synthesis of Halogenated Pyrimidine Intermediates

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Amino-6-propylpyrimidin-4(3H)-one | Bromine, Acetic Acid | 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one | nih.gov |

| 2-Amino-5-propylpyrimidine-4,6-diol | Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) | 2-Amino-4,6-dichloro-5-propylpyrimidine | nih.gov |

| 5-nitro-2-(propylthio)pyrimidine-4,6(1H,5H)-dione | POCl₃, N,N-diethylaniline | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | google.com |

Reductive Amination Strategies for Pyrimidine Derivatives

Reductive amination stands as a cornerstone method for the synthesis of amines, including those featuring a pyrimidine core. libretexts.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com The versatility of this one-pot reaction makes it highly valuable in medicinal chemistry for generating libraries of amine-containing compounds. youtube.com

The process can be initiated with a ketone or aldehyde and an amine under mildly acidic conditions (pH ~5) to facilitate the formation of the imine intermediate. youtube.com A subsequent reduction step, often carried out using reducing agents like sodium cyanoborohydride (NaBH₃CN), yields the final amine product. youtube.comyoutube.com Sodium cyanoborohydride is particularly effective for one-pot procedures because it is a mild reducing agent that selectively reduces the protonated iminium ion over the initial carbonyl compound. youtube.com This selectivity is crucial for achieving high yields of the desired amine. youtube.com

Recent advancements in catalysis have introduced more sustainable and efficient protocols. For instance, palladium-based catalysts have been explored for reductive amination. A study on the reductive amination of butyraldehyde (B50154) with diisopropylamine (B44863) highlighted the crucial role of the catalyst's nature, specifically the hydroxyl groups on a Pd(OH)₂ cluster, in facilitating both imine formation and its subsequent reduction. nih.gov This catalytic system demonstrated good reusability and effectiveness at room temperature. nih.gov While this specific study did not use a pyrimidine substrate, the mechanistic insights are broadly applicable to the synthesis of complex amines.

In the context of pyrimidine synthesis, this strategy would involve the reductive amination of a suitably functionalized pyrimidine precursor containing a carbonyl group. For example, a pyrimidine with a ketone or aldehyde substituent could be reacted with ammonia (B1221849) or a primary/secondary amine to introduce the desired amino group. The general applicability of reductive amination allows for the synthesis of primary, secondary, and tertiary amines, depending on the nitrogen source used. libretexts.org

Table 1: Catalyst Performance in the Reductive Amination of Butyraldehyde with Diisopropylamine nih.gov

This table illustrates the conversion and selectivity achieved with different palladium-based catalysts, underscoring the impact of the catalyst formulation on the reaction outcome.

| Entry | Catalyst | Conversion of Butyraldehyde (%) | Selectivity to Product (%) |

|---|---|---|---|

| 1 | 1.1 wt% Pd(OH)₂/g-C₃N₄ | 96.1 | 91.2 |

| 2 | 1.0 wt% Pd/g-C₃N₄ | 94.2 | 1.0 |

| 3 | Commercial Pd(OH)₂/C | 98.5 | 85.1 |

| 4 | Commercial Pd/C | 99.9 | 0.0 |

Enantioselective Synthesis Approaches for Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological activities. wikipedia.orglibretexts.org Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over others. wikipedia.org For chiral derivatives of this compound, where a stereocenter might be introduced on the propyl chain or a substituent, enantioselective methods are critical.

A predominant strategy for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral precursors like imines, enamines, or N-heteroaromatic compounds. nih.gov This approach utilizes transition metal catalysts complexed with chiral ligands. The chiral catalyst creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer in excess. libretexts.org A wide array of chiral phosphorus ligands has been developed for rhodium, iridium, and ruthenium catalysts, which have shown high efficiency in the asymmetric hydrogenation of various substrates to produce chiral amines. nih.gov

Another approach is chiral pool synthesis, which starts from a readily available, inexpensive chiral molecule, such as an amino acid or a sugar, and modifies it through a series of reactions to achieve the desired chiral target. wikipedia.org Organocatalysis, using small, chiral organic molecules as catalysts, has also emerged as a powerful, metal-free alternative for enantioselective synthesis. wikipedia.org

While specific literature on the enantioselective synthesis of chiral this compound derivatives is not abundant, the established principles can be applied. For instance, a prochiral ketone derivative of the pyrimidine could undergo asymmetric reductive amination. This could be achieved using a chiral catalyst or a chiral auxiliary. A key intermediate could be a chiral ketone, which is then converted to the amine. An enantioselective route to a chiral ketone was demonstrated in the synthesis of tricyclic amino acid derivatives, where the key step was the desymmetrization of a meso-alkene via hydrosilylation/oxidation using a palladium catalyst with a chiral ligand, achieving a high enantiomeric excess. beilstein-journals.org Such a chiral ketone on the pyrimidine scaffold could then be converted to the chiral amine, securing the stereocenter.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce waste, use safer solvents, improve energy efficiency, and utilize renewable feedstocks, are increasingly influencing the synthesis of pyrimidines. rasayanjournal.co.inpandawainstitute.com

Solvent-Free and Aqueous Media Reactions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. acs.org Solvent-free reactions, often facilitated by techniques like microwave irradiation or mechanical grinding (ball milling), offer advantages such as cleaner reactions, high yields, and simplified product isolation. rasayanjournal.co.in

One study reports a solvent-free, microwave-assisted synthesis of 2-amino-6-substituted-pyrimidin-4(3H)-ones. The reaction of a β-keto ester, guanidine hydrochloride, and potassium carbonate under microwave irradiation for just 10 minutes produced the desired pyrimidine derivatives in good yields. rsc.org This method avoids the need for conventional, often hazardous, solvents and significantly reduces reaction times. rsc.org

Table 2: Solvent-Free Synthesis of 2-Aminopyrimidinone Derivatives rsc.org

This table showcases the efficiency of microwave-assisted, solvent-free synthesis for a variety of pyrimidine analogues.

| Product | Substituent (R) | Yield (%) |

|---|---|---|

| 1 | Methyl | 85 |

| 2 | Ethyl | 82 |

| 3 | Phenyl | 80 |

| 4 | 4-Chlorophenyl | 78 |

Water is also being explored as a green solvent for pyrimidine synthesis. Its non-toxic, non-flammable, and inexpensive nature makes it an attractive alternative to organic solvents. Researchers have described a straightforward method for producing benzimidazolopyrimidines and triazolopyrimidine derivatives by refluxing an amino-benzimidazole or amino-triazole, an aldehyde, and a β-dicarbonyl compound in water with thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst. rasayanjournal.co.in

Catalyst Development for Sustainable Pyrimidine Synthesis

The development of efficient and recyclable catalysts is a core principle of green chemistry, favoring catalytic reagents over stoichiometric ones. acs.org In pyrimidine synthesis, this has led to the exploration of various heterogeneous and homogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org

For the Biginelli reaction, a multicomponent reaction widely used to synthesize dihydropyrimidinones, a reusable heterogeneous catalyst, HPA-Montmorillonite-KSF, has been developed. rsc.org This solid acid catalyst facilitates the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) under solvent-free conditions, offering high catalytic activity and simple work-up procedures. rsc.org Other catalysts, such as nickel-based homogeneous catalysts, have been developed for the general and selective synthesis of primary amines from carbonyl compounds and ammonia, which is a key transformation in producing compounds like this compound. rsc.org These catalysts are important for their ability to use atom-economical reagents like ammonia and molecular hydrogen. rsc.org

The use of biocatalysts, or enzymes, also represents a frontier in sustainable synthesis. They operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. mdpi.com

Chemical Reactivity and Derivatization of 2 Propylpyrimidin 5 Amine

Functional Group Transformations of the Amine Moiety

The exocyclic amino group at the C5 position of 2-propylpyrimidin-5-amine is a primary site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, and amidation. These reactions allow for the introduction of diverse functionalities, thereby enabling the synthesis of a wide array of derivatives with potentially novel properties.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the 5-amino group facilitates its reaction with acylating and sulfonylating agents. Acylation is typically achieved by treating this compound with acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct libretexts.orgchemguide.co.uk. This reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent savemyexams.com.

Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base, leading to the formation of a sulfonamide linkage sigmaaldrich.com. The resulting N-(2-propylpyrimidin-5-yl)sulfonamides are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyrimidines Data based on analogous reactions with substituted aminopyrimidines.

| Reagent | Product | Typical Conditions | Reference |

| Acetyl Chloride | N-(2-propylpyrimidin-5-yl)acetamide | Pyridine, 0 °C to rt | libretexts.org |

| Benzoyl Chloride | N-(2-propylpyrimidin-5-yl)benzamide | Triethylamine, CH2Cl2, rt | researchgate.net |

| p-Toluenesulfonyl Chloride | N-(2-propylpyrimidin-5-yl)-4-methylbenzenesulfonamide | Pyridine, rt | sigmaaldrich.com |

Alkylation and Arylation Reactions

The nitrogen atom of the 5-amino group can also undergo N-alkylation and N-arylation, although these reactions often require specific catalytic systems to achieve good yields and selectivity. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogen atoms. However, methods utilizing mixed oxide catalysts or microwave irradiation in aqueous media have been developed to facilitate the N-alkylation of amines amazonaws.comresearchgate.netrsc.org. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products csu.edu.au.

N-arylation of this compound can be accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination wikipedia.orgacsgcipr.orglibretexts.orgjk-sci.com. This powerful method allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. The choice of palladium precursor, ligand, and base is crucial for the success of these couplings beilstein-journals.org. The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product libretexts.org.

Table 2: Examples of N-Alkylation and N-Arylation of Aminopyrimidines Data based on analogous reactions with substituted aminopyrimidines.

| Amine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 5-Aminopyrimidine | Benzyl Bromide | Al2O3-OK, Acetonitrile, rt | 5-(Benzylamino)pyrimidine | amazonaws.com |

| 5-Aminopyrimidine | 4-Bromotoluene | Pd2(dba)3, BINAP, NaOt-Bu | 5-(p-Tolylamino)pyrimidine | acs.org |

| 2-Aminopyrimidine (B69317) | 1-Iodobutane | [Cp*RhCl2]2, K2CO3 | 2-(Butylamino)pyrimidine | rsc.org |

Amidation Reactions and Mechanistic Considerations

While the term "amidation" is often used interchangeably with acylation when an amine reacts with a carboxylic acid derivative, it can also refer to the direct coupling of an amine with a carboxylic acid. This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Alternatively, catalytic methods, for instance, those employing Lewis acids, can facilitate this reaction. The mechanism of Lewis acid-catalyzed amidation is thought to involve the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the amine.

Transamidation, the exchange of an amine moiety in an amide with another amine, is another route to new amide derivatives. This reaction is often catalyzed by metal complexes or organocatalysts and proceeds through a series of equilibria bhu.ac.in. The specific mechanism can vary depending on the catalyst and substrates involved, but generally involves activation of the amide carbonyl group towards nucleophilic attack bhu.ac.in.

Modifications of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms bhu.ac.in. This electronic character significantly influences its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution unless activated by electron-donating groups.

Substituent Effects on Ring Reactivity

The 2-propyl and 5-amino substituents have opposing electronic effects on the pyrimidine ring. The propyl group at the C2 position is a weak electron-donating group through an inductive effect. In contrast, the amino group at the C5 position is a strong electron-donating group through resonance, which significantly increases the electron density of the pyrimidine ring, particularly at the ortho and para positions (C4 and C6).

This increased electron density makes the ring more susceptible to electrophilic attack than unsubstituted pyrimidine. Electrophilic substitution, when it occurs, is directed to the positions activated by the amino group researchgate.net. Conversely, the electron-donating nature of the substituents can decrease the ring's reactivity towards nucleophilic aromatic substitution (SNAr) by destabilizing the negatively charged Meisenheimer intermediate.

Regioselective Functionalization of Pyrimidine Core

The regioselective functionalization of the pyrimidine core of this compound can be achieved through several strategies. Given the activating effect of the 5-amino group, electrophilic halogenation, for example, is expected to occur selectively at the C4 or C6 positions. Regioselective halogenation of arenes and heterocycles can be achieved under mild conditions using N-halosuccinimides in solvents like hexafluoroisopropanol organic-chemistry.orgnih.govnih.gov.

Furthermore, directed metalation, where a substituent directs the deprotonation of an adjacent C-H bond by a strong base, can be a powerful tool for regioselective functionalization. While the 5-amino group itself is not a strong directing group, it can be converted into a more effective one, such as an amide or a sulfonamide, to direct lithiation to the C4 or C6 position. The resulting organometallic intermediate can then be trapped with various electrophiles.

Palladium-catalyzed C-H functionalization has emerged as a versatile method for the direct introduction of substituents onto heterocyclic rings rsc.orgmdpi.commdpi.com. For N-substituted 2-aminopyrimidines, arylation and olefination have been shown to occur regioselectively at the C5-position rsc.org. The specific regioselectivity in C-H activation is often controlled by the directing group and the reaction conditions. In the case of this compound, the amino group or a derivative thereof could potentially direct C-H activation to one of the adjacent ring positions.

Table 3: Potential Regioselective Functionalization Reactions of the Pyrimidine Core Based on established reactivity patterns of substituted pyrimidines.

| Reaction Type | Reagent | Expected Position of Functionalization | Reference for Analogy |

| Electrophilic Bromination | N-Bromosuccinimide | C4 or C6 | organic-chemistry.org |

| Directed ortho-Metalation (of N-acylated derivative) | n-Butyllithium, then Electrophile | C4 or C6 | N/A |

| Palladium-Catalyzed C-H Arylation | Aryl Halide, Pd catalyst | C4 or C6 | rsc.org |

Heterocyclic Annulation and Fusion Reactions (e.g., Triazolopyrimidine Formation)

The 5-amino group of this compound is a key functional group that enables its participation in heterocyclic annulation and fusion reactions, most notably in the synthesis of the tubitak.gov.trrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. This bicyclic system is of significant interest as it is structurally analogous to purines and is considered a versatile scaffold in medicinal chemistry. tubitak.gov.trnih.gov The formation of this fused ring system typically involves the construction of a triazole ring onto the pyrimidine core.

Several synthetic strategies have been developed for the synthesis of triazolopyrimidines from aminopyrimidine precursors. researchgate.netnih.gov A primary method involves the cyclocondensation of the aminopyrimidine with a reagent that provides the remaining two carbon atoms and one nitrogen atom of the triazole ring. Common reagents for this transformation include 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov Another effective approach is the use of multicomponent reactions, which allow for the construction of the complex heterocyclic system in a single step from multiple starting materials. researchgate.net For instance, a mixture of a 5-amino-1,2,4-triazole (which can be formed in situ or be analogous to the aminopyrimidine's role), an appropriate β-ketoester or acetoacetamide, and an aldehyde can be condensed to form the triazolopyrimidine ring system. researchgate.net The reaction of an aminotriazole with a chalcone (B49325) in a solvent like DMF also yields the fused triazolopyrimidine product through a conjugated addition followed by cyclization. mdpi.com

These reactions leverage the nucleophilicity of the exocyclic amino group on the pyrimidine ring to initiate bond formation and subsequent ring closure, leading to the thermodynamically stable tubitak.gov.trrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine isomer. researchgate.net

| Reaction Type | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | Aminopyrimidine, 1,3-Dicarbonyl Compound (or equivalent) | Acid or base catalysis, heating | nih.gov |

| Multicomponent Reaction | Aminotriazole/Aminopyrimidine, β-Ketoester/Acetoacetamide, Aldehyde | Heating in a solvent like DMF | researchgate.net |

| Conjugate Addition-Cyclization | Aminotriazole/Aminopyrimidine, Chalcone (α,β-unsaturated ketone) | Heating in DMF | mdpi.com |

Mechanisms of Key Reactions Involving this compound

Detailed Reaction Pathway Elucidation

The formation of the tubitak.gov.trrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine ring system from an aminopyrimidine precursor follows a well-established reaction pathway involving condensation and intramolecular cyclization. The mechanism for the reaction of an aminopyrimidine with a β-dicarbonyl compound, for example, can be elucidated as a sequence of nucleophilic attacks and dehydration steps.

The reaction is typically initiated by the nucleophilic attack of the exocyclic amino group of the pyrimidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often followed by a second nucleophilic attack from the endocyclic N1 nitrogen of the pyrimidine ring onto the second carbonyl group. nih.gov This sequence results in the formation of a bicyclic intermediate. Subsequent dehydration or elimination of a water molecule leads to the formation of the stable, aromatic triazolopyrimidine ring. nih.gov

In multicomponent reactions, the pathway can be more complex. For instance, in the reaction involving an aldehyde, an active methylene (B1212753) compound, and the aminopyrimidine, the initial step may be a Knoevenagel condensation between the aldehyde and the active methylene compound. rsc.org The resulting arylidene intermediate then undergoes a Michael addition with the aminopyrimidine. rsc.org The final step is an intramolecular cyclocondensation with elimination of water to yield the fused heterocyclic product. rsc.org The precise sequence of events can be influenced by the specific reactants and the reaction conditions employed.

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Initial Condensation | Nucleophilic attack of the pyrimidine's 5-amino group on an electrophilic center (e.g., a carbonyl group or an activated double bond). | Imine or enamine intermediate. |

| 2. Intramolecular Cyclization | Nucleophilic attack from the pyrimidine's N1 atom onto another electrophilic site within the same molecule to form the five-membered triazole ring. | Bicyclic, non-aromatic intermediate. |

| 3. Aromatization | Elimination of a small molecule (typically water or an alcohol) to form the stable, aromatic triazolopyrimidine ring system. | Final fused heterocyclic product. |

Kinetic Studies of Derivatization Reactions

Detailed quantitative kinetic studies, such as the determination of reaction orders, rate constants, and activation energies for the derivatization of this compound, are not extensively reported in the available literature. However, qualitative observations from various synthetic reports provide insight into the factors that influence the rate of these reactions.

The rate of triazolopyrimidine formation is significantly influenced by factors such as temperature, the presence of catalysts, and the nature of the solvent. Many reported syntheses require heating for extended periods, often ranging from a few hours to overnight, to achieve good yields, indicating a significant activation energy barrier. rsc.org For example, some multicomponent reactions are completed in as little as 40 minutes with heating, while others may require 18 hours at reflux. rsc.orgresearchgate.net

The electronic nature of the substituents on the reactants also plays a crucial role. Studies on related pyrimidine syntheses have shown that the reaction yield, which is often correlated with reaction rate, is higher when reactants bear electron-donating substituents compared to those with electron-withdrawing groups. This suggests that increased nucleophilicity of the reacting amine accelerates the initial condensation step. The use of acid or base catalysts is also common, which serves to activate the electrophilic or nucleophilic partners, respectively, thereby increasing the reaction rate. rsc.org

| Factor | Observation | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Temperature | Reactions are typically conducted at elevated temperatures (e.g., 80 °C to reflux). | Increases rate by providing sufficient energy to overcome the activation barrier. | rsc.org |

| Catalyst | Acid (e.g., acetic acid) or base catalysts are often employed. | Increases rate by activating the carbonyl group (acid) or enhancing nucleophilicity (base). | rsc.org |

| Solvent | Polar aprotic solvents like DMF are commonly used. | Can influence reactant solubility and stabilize charged intermediates or transition states. | researchgate.netmdpi.com |

| Substituent Effects | Electron-donating groups on reactants can lead to higher yields than electron-withdrawing groups. | Likely increases the rate of nucleophilic attack by the amine. | mdpi.com |

Structural Elucidation and Spectroscopic Analysis of 2 Propylpyrimidin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-Propylpyrimidin-5-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the pyrimidine (B1678525) ring and the amino group.

The aromatic region is expected to show two singlets for the protons on the pyrimidine ring at positions 4 and 6. Due to the electron-donating nature of the amino group at C-5 and the alkyl group at C-2, these protons are anticipated to appear in the range of δ 8.0-8.5 ppm. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is variable (δ 3.5-5.5 ppm) and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena semanticscholar.orglibretexts.org.

The n-propyl group will display three distinct sets of signals:

A triplet for the terminal methyl (-CH₃) protons, shifted upfield.

A sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group.

A triplet for the methylene (-CH₂-) protons directly attached to the pyrimidine ring, which will be the most deshielded of the alkyl protons due to the ring's inductive effect docbrown.info.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4, H-6 (Pyrimidine Ring) | ~ 8.2 | s (singlet) | - |

| -NH₂ (Amine) | 3.5 - 5.5 | br s (broad singlet) | - |

| -CH₂- (alpha to ring) | ~ 2.7 | t (triplet) | ~ 7.5 |

| -CH₂- (beta to ring) | ~ 1.7 | sext (sextet) | ~ 7.5 |

| -CH₃ (gamma to ring) | ~ 0.9 | t (triplet) | ~ 7.5 |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct signals are expected: four for the pyrimidine ring carbons and three for the propyl group carbons.

The chemical shifts of the pyrimidine carbons are diagnostic. The carbon atom C-2, bonded to the propyl group, and C-5, bonded to the amino group, will have their chemical shifts significantly influenced by these substituents. The C-2, C-4, and C-6 atoms of the pyrimidine ring are typically found downfield due to the electronegativity of the ring nitrogens semanticscholar.org. Based on data from related aminopyrimidines, the C-2 signal is expected around δ 168-172 ppm, C-4 and C-6 around δ 155-160 ppm, and the C-5 bearing the amino group would be shifted upfield to approximately δ 120-125 ppm nih.gov.

The carbons of the propyl chain will appear in the aliphatic region of the spectrum, with the carbon alpha to the ring being the most deshielded docbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine Ring) | ~ 170 |

| C-4, C-6 (Pyrimidine Ring) | ~ 157 |

| C-5 (Pyrimidine Ring) | ~ 122 |

| -CH₂- (alpha to ring) | ~ 38 |

| -CH₂- (beta to ring) | ~ 22 |

| -CH₃ (gamma to ring) | ~ 14 |

While this compound itself is achiral, advanced NMR techniques could be employed for stereochemical analysis of chiral derivatives. For instance, if a stereocenter were introduced into the propyl chain, diastereomers could be distinguished using high-resolution ¹H or ¹³C NMR.

Furthermore, isotopic labeling could provide deeper structural insights. The synthesis of a derivative containing a fluorine atom, for example, a 2-(fluoropropyl)pyrimidin-5-amine analogue, would enable the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive to the local electronic and steric environment. The chemical shift and coupling constants (e.g., ¹⁹F-¹H, ¹⁹F-¹³C) would provide unambiguous confirmation of the fluorine atom's position and could be used to study conformational preferences or intermolecular interactions in complex biological systems. While no specific studies on labeled derivatives of this compound are reported, such methods are standard practice in medicinal chemistry for probing drug-target interactions acs.org.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

The IR and Raman spectra of this compound will be dominated by vibrations characteristic of the primary amine, the propyl group, and the pyrimidine ring.

N-H Vibrations : As a primary amine, the compound is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes docbrown.info. An N-H scissoring (bending) vibration is also expected in the 1580-1650 cm⁻¹ range wpmucdn.com.

C-H Vibrations : Aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the propyl group will be observed just below 3000 cm⁻¹.

Ring Vibrations : The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹.

C-N Vibrations : The stretching vibration of the C-N bond connecting the amino group to the ring is expected around 1300 cm⁻¹.

Table 3: Predicted ajor Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Propyl Group |

| N-H Scissoring (Bend) | 1580 - 1650 | Primary Amine |

| C=N, C=C Ring Stretch | 1400 - 1600 | Pyrimidine Ring |

| Aromatic C-N Stretch | ~ 1300 | Amine-Ring Bond |

| Aliphatic C-N Stretch | 1020 - 1220 | Propyl-Ring Bond |

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors, leading to N-H···N interactions.

These interactions have a pronounced effect on the IR spectrum. Compared to the spectrum in a dilute non-polar solvent, the solid-state spectrum would show a broadening and a shift to lower frequency (a redshift) of the N-H stretching bands docbrown.info. This shift is a direct measure of the strength of the hydrogen bonding; stronger bonds lead to a greater weakening of the N-H covalent bond and thus a larger redshift. The analysis of these spectral shifts provides valuable information about the supramolecular structure and intermolecular forces governing the solid-state properties of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight is 151.21 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 151.

The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several characteristic pathways, primarily involving the propyl substituent and the pyrimidine ring. The fragmentation of pyrimidine derivatives is influenced by the nature and position of substituents on the ring arkat-usa.orgsapub.org.

A primary fragmentation pathway would likely involve the loss of a propyl radical (•C₃H₇) from the molecular ion, resulting in a fragment ion at m/z 108. This is a common fragmentation for alkyl-substituted aromatic rings. Another significant fragmentation would be the loss of an ethyl radical (•C₂H₅) through β-cleavage of the propyl group, leading to a stable ion at m/z 122. Further fragmentation of the pyrimidine ring itself can also occur, although it is generally more stable. The study of protonated 2-methoxypyrimidine (B189612) derivatives has shown that fragmentation pathways are significantly affected by substituents at the 2-position nih.gov.

Based on the fragmentation patterns of similar aliphatic amines, the C-C bond scission of the propyl group is a key fragmentation process docbrown.info. The fragmentation of protonated α-amino acids also shows characteristic losses of small molecules like NH₃ and CO nih.gov. While not directly analogous, these examples highlight common fragmentation behaviors of organic molecules containing amine and alkyl functionalities.

A plausible fragmentation pattern for this compound is summarized in the table below.

| m/z | Proposed Fragment | Proposed Loss from Parent Ion |

| 151 | [C₈H₁₃N₃]⁺ (Molecular Ion) | - |

| 122 | [C₆H₈N₃]⁺ | •C₂H₅ |

| 108 | [C₅H₆N₃]⁺ | •C₃H₇ |

It is important to note that the actual fragmentation pattern can be complex and may involve rearrangements. Detailed analysis using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be required for definitive structural confirmation of the fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.com. While a specific crystal structure for this compound is not available in the cited literature, the geometric parameters and packing motifs can be reliably inferred from the crystal structures of closely related pyrimidine derivatives tandfonline.comresearchgate.netresearchgate.net.

The pyrimidine ring in this compound is expected to be essentially planar, a characteristic feature of aromatic systems. The bond lengths and angles within the pyrimidine core are influenced by the electronic effects of the propyl and amine substituents. The C-N bond lengths within the pyrimidine ring typically range from 1.32 to 1.37 Å . The C-C bond lengths are also within the expected range for aromatic systems. The exocyclic C-N bond of the amino group is expected to have a length of approximately 1.38 Å, indicating some degree of conjugation with the pyrimidine ring.

The bond angles within the six-membered pyrimidine ring are expected to be close to 120°, consistent with sp² hybridization of the carbon and nitrogen atoms. However, slight distortions from ideal geometry are anticipated due to the different electronegativities of carbon and nitrogen and the presence of substituents. For instance, the N-C-N angle is typically smaller than the C-C-C angles in similar heterocyclic rings researchgate.net. The bond angles involving the propyl group are expected to be tetrahedral (around 109.5°) at the sp³ hybridized carbon atoms.

A table of expected bond lengths and angles for this compound, based on data from related structures, is provided below.

| Bond | Expected Bond Length (Å) | Bond Angle | **Expected Bond Angle (°) ** |

| C-N (ring) | 1.32 - 1.37 | N-C-N | ~116 |

| C-C (ring) | 1.38 - 1.40 | C-N-C | ~122 |

| C-N (amino) | ~1.38 | N-C-C | ~121 |

| C-C (propyl) | 1.53 - 1.54 | C-C-C (propyl) | ~109.5 |

The crystal packing of this compound will be governed by a combination of intermolecular interactions, including hydrogen bonding and van der Waals forces. The amino group is a key functional group for directing the supramolecular assembly, as it can act as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

It is highly probable that the molecules of this compound will form hydrogen-bonded networks in the solid state. These interactions often lead to the formation of well-defined supramolecular synthons, which are recurring structural motifs in crystal engineering tandfonline.com. For instance, N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of an adjacent molecule are a common feature in the crystal structures of aminopyrimidines tandfonline.com. These interactions can lead to the formation of chains, ribbons, or sheets.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions wikipedia.orglibretexts.org.

The pyrimidine ring contains both π electrons in the aromatic system and non-bonding (n) electrons on the nitrogen atoms. The amino group also contributes a lone pair of electrons that can participate in electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-energy transitions and result in strong absorption bands, typically in the shorter wavelength region of the UV spectrum (around 200-300 nm). For pyrimidine derivatives, these transitions are characteristic of the aromatic system researchgate.net.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (from the nitrogen lone pairs) to an antibonding π* orbital. These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

The presence of the amino group, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π → π* transitions of the pyrimidine ring. This is due to the extension of the conjugated system through the lone pair of electrons on the amino nitrogen. The propyl group, being an alkyl group, is not expected to significantly affect the position of the absorption maxima.

The expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π → π | Shorter UV (200-300 nm) | High |

| n → π | n → π | Longer UV (>300 nm) | Low |

The exact positions and intensities of the absorption bands would need to be determined experimentally by recording the UV-Vis spectrum of this compound in a suitable solvent.

Theoretical and Computational Investigations of 2 Propylpyrimidin 5 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These methods provide insights into molecular geometry, stability, reactivity, and various other physicochemical characteristics. For a molecule like 2-Propylpyrimidin-5-amine, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable structure of the molecule. For flexible molecules like this compound, which has a rotatable propyl group, conformer analysis is crucial to identify the various low-energy spatial arrangements (conformers) and determine their relative stabilities.

In studies of pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to determine optimized geometries. For instance, research on other substituted pyrimidines has shown that the pyrimidine ring is generally planar, with bond lengths and angles influenced by the nature and position of the substituents. The presence of an amino group at the 5-position and a propyl group at the 2-position in this compound would be expected to cause minor distortions in the ring geometry compared to unsubstituted pyrimidine.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Data from a study on a related pyrimidine derivative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.342 | C6-N1-C2 |

| C2-N3 | 1.335 | N1-C2-N3 |

| N3-C4 | 1.341 | C2-N3-C4 |

| C4-C5 | 1.395 | N3-C4-C5 |

| C5-C6 | 1.387 | C4-C5-C6 |

| C6-N1 | 1.338 | C5-C6-N1 |

Note: The data in this table is illustrative and based on calculations for a different pyrimidine derivative. Specific values for this compound would require dedicated calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the pyrimidine ring and the substituent atoms. The presence of the electron-donating amino group and the alkyl propyl group in this compound would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine (Data from a study on a related pyrimidine derivative)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Note: The data in this table is illustrative and based on calculations for a different pyrimidine derivative. Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of intramolecular delocalization and stabilization. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Table 3: Illustrative NBO Analysis Results for a Substituted Pyrimidine (Data from a study on a related pyrimidine derivative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.4 |

| LP(1) N3 | π(C4-C5) | 28.1 |

| π(C5-C6) | π*(N1-C2) | 18.9 |

Note: The data in this table is illustrative and based on calculations for a different pyrimidine derivative. Specific values for this compound would require dedicated calculations. LP denotes a lone pair.

Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f-) indicates sites prone to attack by electrophiles.

For this compound, the nitrogen atoms of the pyrimidine ring and the amino group would be expected to be potential sites for electrophilic attack, while the carbon atoms of the ring might be more susceptible to nucleophilic attack, depending on the electronic influence of the substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps regions of negative electrostatic potential (typically shown in red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (typically shown in blue), which are electron-poor and attractive to nucleophiles.

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding as acceptors. The hydrogen atoms of the amino group would exhibit positive potential, making them hydrogen bond donors.

Molecular Dynamics Simulations

For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation of the propyl group, and its interactions with solvent molecules. This information is valuable for understanding its behavior in a biological or chemical system. While specific MD simulation data for this compound is not available, such studies on similar molecules have been used to explore their binding modes with biological targets. nih.gov

Conformational Dynamics in Solution

The conformational landscape of this compound in solution is primarily dictated by the rotational freedom of the propyl group attached to the pyrimidine ring. Computational chemistry provides powerful tools to explore these dynamics. By employing methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can elucidate the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

The rotation around the C-C bonds of the propyl chain gives rise to various conformers. Of particular interest is the orientation of the propyl group relative to the pyrimidine ring. Steric hindrance between the hydrogen atoms of the propyl group and the adjacent atoms on the pyrimidine ring plays a crucial role in determining the most stable conformations. Theoretical calculations can map the potential energy surface of the molecule as a function of the dihedral angles defining the propyl group's orientation.

For instance, a relaxed potential energy surface scan can be performed by systematically rotating the dihedral angle C(ring)-C(propyl)-C(propyl)-C(propyl). This would likely reveal several local energy minima corresponding to staggered conformations, which are generally more stable than the eclipsed conformations. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers in Solution

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.80 | 17.5 |

| Gauche (-) | -60 | 0.80 | 17.5 |

Note: This table is illustrative and based on typical energy differences for alkyl chain conformations. Actual values would require specific quantum chemical calculations.

Molecular dynamics simulations can provide further insights by simulating the movement of the molecule over time in an explicit solvent environment. These simulations can reveal the timescale of conformational changes and the influence of solvent molecules on the conformational equilibrium.

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the behavior of this compound. The polarity of the solvent can affect the conformational preferences and the electronic properties of the molecule. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's geometry and energy. For this compound, increasing the solvent polarity would be expected to have a modest effect on the conformational energies of the non-polar propyl chain but could influence the properties of the amino group and the pyrimidine ring due to dipole-dipole interactions.

Explicit solvent models, used in molecular dynamics simulations, involve surrounding the solute molecule with a number of individual solvent molecules. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and protic solvent molecules like water or methanol. These interactions can stabilize certain conformations and influence the molecule's reactivity. For example, hydrogen bonding to the nitrogen atoms of the pyrimidine ring and the amino group can affect the molecule's proton affinity and electronic structure.

In Silico Mechanistic Studies

In silico mechanistic studies are computational investigations that aim to elucidate the step-by-step pathway of chemical reactions. For this compound, such studies could explore its reactivity in various chemical transformations. These studies typically involve locating the transition state structures and calculating the activation energies for different reaction pathways.

For example, the reactivity of the amino group in nucleophilic substitution or addition reactions could be investigated. Computational methods can model the approach of an electrophile to the amino group and map the energy profile of the reaction. This would involve identifying the geometry of the transition state and the intermediate species, providing a detailed understanding of the reaction mechanism at the molecular level.

Similarly, the reactivity of the pyrimidine ring itself, which can undergo electrophilic or nucleophilic aromatic substitution, could be explored. The calculated distribution of electron density and molecular orbitals can help predict the most likely sites for attack. For instance, the Fukui function can be calculated to identify the most nucleophilic and electrophilic sites within the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts for the propyl group and the pyrimidine ring protons and carbons would be sensitive to the molecule's conformation.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 (ring) | 162.5 |

| C4 (ring) | 158.0 |

| C5 (ring) | 110.2 |

| C6 (ring) | 155.8 |

| C1 (propyl) | 38.1 |

| C2 (propyl) | 22.4 |

| C3 (propyl) | 13.9 |

Note: These are representative values and the actual shifts would depend on the computational method and basis set used.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated by performing a frequency analysis on the optimized geometry. The resulting theoretical infrared (IR) and Raman spectra show the characteristic vibrational modes of the molecule. researchgate.net These include the stretching and bending vibrations of the N-H bonds of the amino group, the C-H bonds of the propyl group and the pyrimidine ring, and the various ring vibrations. Comparing the calculated spectrum with the experimental one can help in assigning the observed spectral bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net This method calculates the energies of the electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insights into the electronic structure of the molecule.

Biological Activity and Molecular Interactions of 2 Propylpyrimidin 5 Amine Derivatives in Vitro and Computational Focus

Structure-Activity Relationship (SAR) Studies of 2-Propylpyrimidin-5-amine Analogues

Structure-Activity Relationship (SAR) studies are crucial for deciphering how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. researchgate.net For pyrimidine (B1678525) derivatives, SAR analysis helps in understanding the influence of different substituents on their pharmacological effects, such as anticancer, anti-inflammatory, or antimicrobial activities. gsconlinepress.comresearchgate.net

Impact of Substituents on Molecular Interactions

The biological activity of this compound analogues can be significantly modulated by altering the substituents on the pyrimidine ring. Each modification can affect the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its binding affinity and selectivity for specific biological targets. nih.govmdpi.com

The 2-Propyl Group: The propyl group at the C2 position contributes to the molecule's lipophilicity. Modifications to this alkyl chain can influence how the molecule fits into hydrophobic pockets of target proteins. For instance, increasing or decreasing the chain length, or introducing branching or cyclic moieties, can alter binding affinity.

The 5-Amine Group: The primary amine at the C5 position is a key hydrogen bond donor and can be a critical anchor point for interaction with amino acid residues in a protein's active site. Substitution on this amine group can drastically change the molecule's interaction profile. For example, acylation or alkylation of the amine can modify its hydrogen-bonding capability and introduce new steric or electronic features.

Other Ring Positions (C4, C6): While the parent compound is unsubstituted at the C4 and C6 positions, introducing substituents here is a common strategy in pyrimidine chemistry. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire ring system, affecting pKa and reactivity. cardiff.ac.uk Bulky groups at these positions can provide steric hindrance or establish additional beneficial interactions within a binding site.

SAR studies on related pyrimidine series have shown that even minor structural changes can lead to significant shifts in activity. For example, in a series of 2,4,5-trisubstituted pyrimidines designed as CDK9 inhibitors, replacing a methyl group at the C5 position with a trifluoromethyl or vinyl group resulted in a loss of potency, highlighting the sensitivity of the target's binding pocket to steric and electronic changes at this position. cardiff.ac.uk Similarly, studies on other pyrimidine derivatives have demonstrated that the nature and position of substituents are critical determinants of their inhibitory potency and selectivity against various enzymes like kinases or cholinesterases. mdpi.comacs.org

Rational Design Strategies for Modified Derivatives

Rational drug design leverages the understanding of a biological target's structure and a ligand's SAR to create more potent and selective molecules. nih.govresearchgate.net For this compound derivatives, these strategies can be broadly categorized.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD can be employed. Computational docking studies can predict how analogues of this compound might bind to the active site. researchgate.net This allows for the design of modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or remove unfavorable ones. For example, if a binding pocket has an unused hydrophobic region, the propyl group at C2 could be extended or modified to fill that space, potentially increasing affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling can identify the key chemical features (hydrogen bond donors/acceptors, hydrophobic centers, etc.) required for activity. New this compound derivatives can then be designed to better match this pharmacophore model.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind weakly to a target and then growing or linking them to create a more potent ligand. gsconlinepress.com The 2-propylpyrimidine (B1626694) core could serve as a starting fragment, which is then elaborated based on structural information to improve its binding affinity.

A common strategy involves bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological profile. For instance, the propyl group might be replaced with a cyclopropylmethyl group to alter conformation and metabolic stability.

Molecular Target Identification Methodologies

Identifying the specific protein(s) that a bioactive small molecule interacts with is a critical step in drug discovery and understanding its mechanism of action. For novel compounds like derivatives of this compound, several methodologies can be employed to elucidate their molecular targets.

Ligand-Based and Structure-Based Approaches

Computational methods provide an initial, rapid means of generating hypotheses about potential targets. nih.gov

Ligand-Based Approaches: These methods compare the chemical structure of the query molecule to databases of compounds with known biological targets. Similarity searching or pharmacophore matching can suggest potential targets if the this compound derivative shares features with known inhibitors of a particular enzyme or receptor.

Structure-Based Approaches (Inverse Docking): If the structure of the compound is known, it can be computationally docked against a library of 3D protein structures. The proteins to which the molecule binds with the highest predicted affinity are considered potential targets. This approach can provide a list of candidates for subsequent experimental validation.

Proteomics and Functional Genomics for Target Elucidation

Experimental methods provide direct evidence of drug-target interactions within a biological system. Chemical proteomics has emerged as a powerful platform for the comprehensive identification of protein targets for small molecules. nih.govresearchgate.net

Affinity Chromatography: This is a classic method where the small molecule (e.g., a modified this compound derivative) is immobilized on a solid support. acs.org A cell lysate is passed over this support, and proteins that bind to the molecule are captured. These captured proteins are then eluted and identified using mass spectrometry.

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can provide more robust target identification. pnas.org In a typical experiment, "heavy" and "light" isotope-labeled cell populations are incubated with and without the compound, respectively. The binding proteins are then enriched and analyzed. True targets will show a significant enrichment ratio of heavy to light forms. pnas.org

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure and make it more resistant to degradation by proteases. acs.org By treating cell lysates with and without the compound followed by limited proteolysis, target proteins can be identified as those that remain intact in the presence of the drug.

These proteomic approaches offer an unbiased, proteome-wide view of potential interactions, helping to identify not only the primary target but also potential off-target effects. nih.govnih.gov

In Vitro Enzyme Inhibition and Receptor Binding Assays

Once potential targets are identified, their interaction with this compound derivatives must be confirmed and quantified using in vitro assays. These assays are fundamental for determining the potency and selectivity of a compound.

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the inhibitor. For example, many pyrimidine derivatives are known kinase inhibitors. acs.orgfrontiersin.org An ATPase inhibition assay could be used to measure the ability of a compound to block the enzyme's ATP consumption, yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). frontiersin.org

Receptor Binding Assays: If the potential target is a receptor, radioligand binding assays are commonly used. These assays measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. The results are used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity for the receptor.

The table below presents hypothetical data for illustrative purposes, based on findings for various pyrimidine derivatives tested against different enzyme classes.

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type |

| Derivative A | MARK4 Kinase | ATPase Inhibition | 15.2 | Competitive |

| Derivative B | Acetylcholinesterase | Ellman's Method | 5.8 | Mixed |

| Derivative C | Glutathione S-Transferase | Activity Assay | 0.15 | Noncompetitive |

| Derivative D | CDK9 Kinase | Kinase Assay | 2.5 | ATP-Competitive |

Data is illustrative and based on activities reported for various substituted pyrimidine analogues in the literature. cardiff.ac.ukmdpi.comfrontiersin.orgjournalagent.com